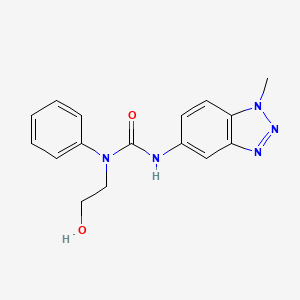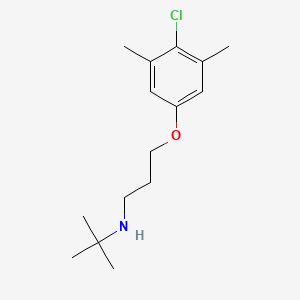
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea, also known as HMBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in biological systems is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. By inhibiting PTPs, this compound may disrupt cellular signaling pathways, leading to cell death or other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems, due to its high photostability and fluorescence quantum yield.
実験室実験の利点と制限
One advantage of using N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea in lab experiments is its high purity and stability, which allows for reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential applications in biomedical research.
将来の方向性
There are several future directions for the study of N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea. One direction is to further investigate its mechanism of action in biological systems, which may lead to the development of novel therapeutic agents. Another direction is to explore its potential applications in other fields, such as material science and catalysis. Additionally, the development of new synthesis methods for this compound may lead to improved yields and purity, which may facilitate its use in various applications.
合成法
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea can be synthesized through a reaction between 2-hydroxyethyl isocyanate and 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid. The resulting product is then treated with phenyl isocyanate to obtain this compound. This synthesis method has been optimized to produce this compound with high purity and yield.
科学的研究の応用
N-(2-hydroxyethyl)-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N-phenylurea has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, this compound has been used as a building block for the synthesis of functionalized polymers and dendrimers. In catalysis, this compound has been used as a ligand for transition metal complexes, which have shown promising catalytic activities in various reactions. In biomedical research, this compound has been investigated for its potential use as an anticancer agent and as a fluorescent probe for imaging biological systems.
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-(1-methylbenzotriazol-5-yl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-8-7-12(11-14(15)18-19-20)17-16(23)21(9-10-22)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFPKRHKBHXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)N(CCO)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5158276.png)
![3-[(3,5-dimethylphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5158279.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)
![N-[2-(1-piperidinyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5158317.png)
![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)

![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)